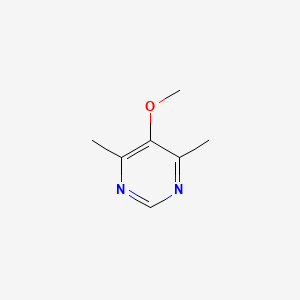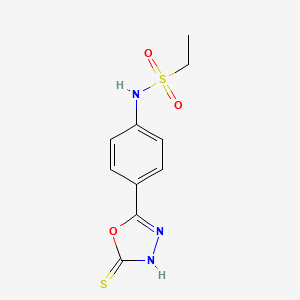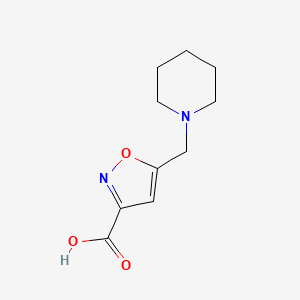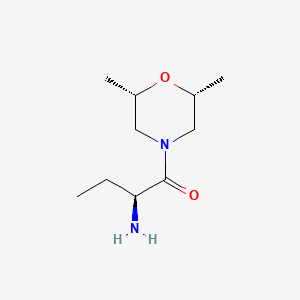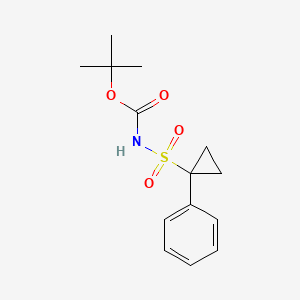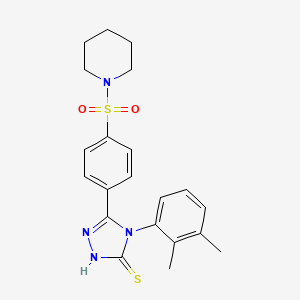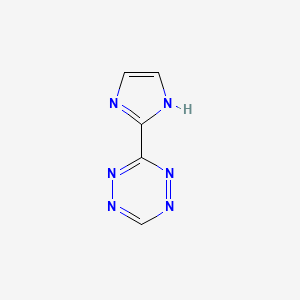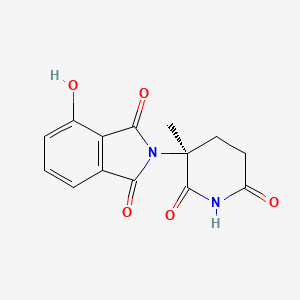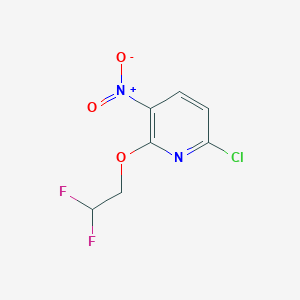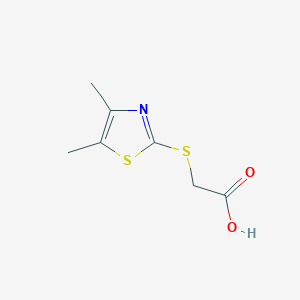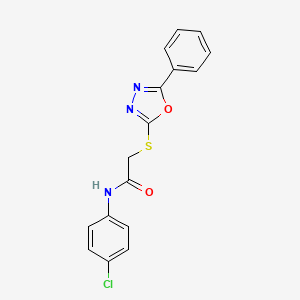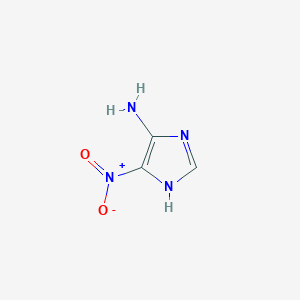
2,5-dipropoxy-1,4-Benzenedicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dipropoxy-1,4-Benzenedicarboxylic acid is an organic compound with the molecular formula C14H18O6. It is a derivative of benzenedicarboxylic acid where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by propoxy groups. This compound is known for its applications in various fields, including materials science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dipropoxy-1,4-Benzenedicarboxylic acid typically involves the esterification of 2,5-dihydroxyterephthalic acid with propanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dipropoxy-1,4-Benzenedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dipropoxy-1,4-Benzenedicarboxylic acid has several applications in scientific research:
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is explored for its potential use in drug development due to its ability to form stable complexes with various metal ions.
Mechanism of Action
The mechanism of action of 2,5-dipropoxy-1,4-Benzenedicarboxylic acid involves its interaction with metal ions to form stable complexes. These complexes can act as catalysts in various chemical reactions. The propoxy groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
2,5-Dimethoxy-1,4-Benzenedicarboxylic acid: Similar structure but with methoxy groups instead of propoxy groups.
2,5-Diethoxy-1,4-Benzenedicarboxylic acid: Similar structure but with ethoxy groups instead of propoxy groups.
Uniqueness: 2,5-Dipropoxy-1,4-Benzenedicarboxylic acid is unique due to its propoxy groups, which provide different steric and electronic properties compared to its methoxy and ethoxy analogs. This uniqueness can lead to different reactivity and applications in various fields.
Properties
Molecular Formula |
C14H18O6 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2,5-dipropoxyterephthalic acid |
InChI |
InChI=1S/C14H18O6/c1-3-5-19-11-7-10(14(17)18)12(20-6-4-2)8-9(11)13(15)16/h7-8H,3-6H2,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
PZYPRFXWTAKZNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1C(=O)O)OCCC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


